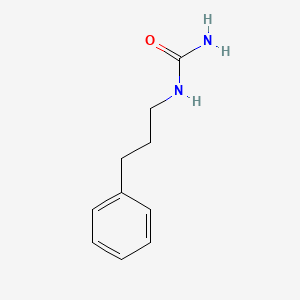

(3-Phenylpropyl)urea

Overview

Description

(3-Phenylpropyl)urea is a useful research compound. Its molecular formula is C10H14N2O and its molecular weight is 178.23 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Impact on Soil Microbial Communities

- Phenyl Urea Herbicides and Soil Microbes : Phenyl urea herbicides, including compounds related to (3-Phenylpropyl)urea, can significantly affect soil microbial communities. Long-term application of these herbicides alters the structure and metabolic potential of these communities, impacting bacterial diversity and functional abilities (El Fantroussi, Verschuere, Verstraete, & Top, 1999).

Influence on Plant Growth and Development

- Urea Derivatives in Plant Morphogenesis : Some urea derivatives, like those related to this compound, show significant cytokinin-like activity, influencing cell division and differentiation in plants. This activity can be crucial in in vitro plant morphogenesis studies (Ricci & Bertoletti, 2009).

Therapeutic Applications in Cardiology

- Cardiac Myosin Activation : Certain flexible urea derivatives, structurally similar to this compound, have been shown to act as selective cardiac myosin ATPase activators. This suggests potential therapeutic applications in treating systolic heart failure (Manickam et al., 2017).

Interaction with Biological Molecules

- DNA Binding and Antioxidant Potency : Urea derivatives, including phenylpropylurea analogs, have been studied for their DNA binding properties and antioxidant activities. This suggests potential applications in the development of antitumor agents and in antioxidant therapies (Asghar et al., 2015).

Applications in Biosensors

- Urea Detection in Industrial and Biomedical Contexts : Hydrogel-based biosensors incorporating urea enzymes have been developed for the detection of urea. These sensors are vital in various industrial applications, as well as in biomedical diagnostics (Erfkamp, Guenther, & Gerlach, 2019).

Exploration of Urea Derivatives in Medicine

- Role in Drug Discovery : Urea derivatives, including those structurally similar to this compound, are increasingly recognized for their significance in medicinal chemistry and drug design. They play a key role in establishing drug-target interactions and refining drug-like properties (Ghosh & Brindisi, 2019).

Mechanism of Action

Target of Action

The primary target of (3-Phenylpropyl)urea is the cardiac myosin ATPase . This enzyme plays a crucial role in muscle contraction, and its activation can lead to increased cardiac output .

Mode of Action

This compound acts as a selective cardiac myosin ATPase activator . It interacts with the enzyme, enhancing its activity and leading to increased muscle contraction

Biochemical Pathways

The activation of cardiac myosin ATPase by this compound affects the muscle contraction pathway . This leads to increased cardiac output, which can be beneficial in conditions such as systolic heart failure

Pharmacokinetics

It’s known that the compound shows significant activity both in vitro and in vivo . More research is needed to outline the compound’s pharmacokinetic properties and their impact on its bioavailability.

Result of Action

The activation of cardiac myosin ATPase by this compound results in increased muscle contraction and cardiac output . This can be beneficial in the treatment of conditions like systolic heart failure . .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other compounds can affect the activity of the compound . .

Safety and Hazards

(3-Phenylpropyl)urea is associated with certain hazards. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements associated with this compound include H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

Future Directions

While specific future directions for (3-Phenylpropyl)urea were not found, research into urea and its derivatives continues to be an active area of study. For example, strategies to reduce ammonia emissions, a byproduct of urea hydrolysis, are being explored . Additionally, the development of novel, environmentally friendly, and cost-effective technologies for ammonia emission mitigation is important .

Properties

IUPAC Name |

3-phenylpropylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c11-10(13)12-8-4-7-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H3,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDORGPSKSSWFBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCNC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30179718 | |

| Record name | Urea, (3-phenylpropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30179718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25017-27-0 | |

| Record name | N-(3-Phenylpropyl)urea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25017-27-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Urea, (3-phenylpropyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025017270 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Urea, (3-phenylpropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30179718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the supramolecular structure of (3-Phenylpropyl)urea and how does it arise?

A1: this compound molecules self-assemble into a layered structure stabilized by intermolecular hydrogen bonding. [] Specifically, the N—H groups of the urea moiety act as hydrogen bond donors, forming bonds with the oxygen atoms of neighboring molecules. This interaction pattern leads to the formation of double supramolecular layers that extend parallel to the bc plane of the crystal lattice. [] These layers are further characterized by R22(8) and R21(6) ring motifs, which describe the specific hydrogen bonding patterns along the b- and c-axis directions, respectively. []

Q2: Does the structure of this compound provide insights into potential biological activity?

A2: While the research on this compound primarily focuses on its crystal structure, [] a related compound, 2-((S)-3-(3-((S)-2-amino-3-phenylpropyl)urea)-2,6-dioxo-piperidin-1-yl)-N-hydroxyacetamide hydrochloride, has been identified as an inhibitor of aminopeptidase N. [] This enzyme plays a role in tumor progression, and the inhibitory activity of the related compound suggests that modifications to the this compound structure could potentially lead to compounds with anti-tumor properties. [] Further research is needed to explore the structure-activity relationship and potential therapeutic applications of this compound derivatives.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(Benzo[d][1,3]dioxol-5-yl)propan-2-ol](/img/structure/B1266411.png)